6-Bromo-3-cyano-2-methoxyquinoline
Descripción
6-Bromo-3-cyano-2-methoxyquinoline (C₁₁H₇BrN₂O) is a halogenated quinoline derivative featuring a bromine atom at position 6, a cyano group at position 3, and a methoxy substituent at position 2. Its structural complexity arises from the electron-withdrawing cyano group and the electron-donating methoxy group, which synergistically influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H7BrN2O |
|---|---|
Peso molecular |
263.09 g/mol |
Nombre IUPAC |
6-bromo-2-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-15-11-8(6-13)4-7-5-9(12)2-3-10(7)14-11/h2-5H,1H3 |
Clave InChI |
ICFYDVQIOHUFBH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C(C=CC2=N1)Br)C#N |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
6-Bromo-3-(chlorophenylmethyl)-2-methoxyquinoline
- Structure : Bromine at position 6, chlorophenylmethyl at position 3, and methoxy at position 2.
- Applications: Serves as a key intermediate in synthesizing anti-tuberculosis (TB) drugs.
- Synthesis: Prepared via a five-step reaction from 3-phenylpropanoic acid, confirmed by ¹H NMR and HR-MS .
4-Bromo-6-methoxy-2-methylquinoline
- Structure : Bromine at position 4, methyl at position 2, and methoxy at position 4.
- Applications: Used historically to synthesize arsenic-containing quinoline derivatives for antiparasitic applications. The methyl group at position 2 stabilizes the quinoline ring but reduces electrophilicity compared to the cyano group in the target compound .
3-Bromo-4-chloro-6-methoxyquinoline
- Structure : Bromine at position 3, chlorine at position 4, and methoxy at position 5.
- Properties: The combined halogen substituents increase molecular weight (260.49 g/mol) and may enhance electrophilic reactivity. However, the lack of a cyano group limits its utility in reactions requiring nitrile-based cross-coupling .
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline
- Structure : Bromine at position 6, a fluorinated methoxybenzyl group at position 3, and methoxy at position 2.
- The fluorine atom may enhance metabolic stability relative to the cyano group .
Physicochemical and Reactivity Comparisons
Key Observations :
- Electron Effects: The cyano group in the target compound increases electrophilicity at position 3, facilitating nucleophilic substitutions or cross-coupling reactions, unlike methyl or benzyl groups in analogs .
- Lipophilicity: Bulky substituents (e.g., chlorophenylmethyl) enhance lipophilicity but may reduce solubility, whereas the cyano group balances polarity and reactivity .
- Biological Activity: Methoxy groups at position 2 (target compound) versus 6 (4-bromo-6-methoxy-2-methylquinoline) alter ring electronics, impacting binding to biological targets like DNA gyrase in TB therapies .
Métodos De Preparación
Key Steps:
-
Condensation : 4-Bromo-2-methoxyaniline reacts with ethoxymethylene malononitrile in acetic acid at 80–100°C, forming a β-enaminonitrile intermediate.
-
Cyclization : Heating the intermediate in diphenyl ether at 250°C induces ring closure, yielding 6-bromo-3-cyano-2-methoxyquinoline.
Optimization Insights :
-
Using DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a cyclization catalyst reduces side products.
-
Yields improve from 47% to 68% when replacing traditional solvents with high-boiling diphenyl ether.
Data Table 1: Gould-Jacobs Method Parameters
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Condensation Temperature | 80–100°C | 75% | |
| Cyclization Solvent | Diphenyl ether | 68% | |
| Catalyst | DMF-DMA | 72% |
Meldrum’s Acid-Mediated Cyclization
Meldrum’s acid facilitates quinoline formation via a tandem cyclization-substitution mechanism.
Procedure:
-
Intermediate Synthesis : 4-Bromoaniline reacts with triethyl orthoformate and Meldrum’s acid in THF, forming a diketene intermediate.
-
Cyclization : Heating at 210°C in ether generates 6-bromo-4-hydroxyquinoline-3-carbonitrile.
-
Methoxylation : Treatment with sodium methoxide in methanol replaces the hydroxyl group with methoxy.
Critical Observations :
-
Bromine incorporation occurs regioselectively at the 6-position due to electronic effects.
-
Methoxylation with NaOMe/MeOH achieves >85% conversion, avoiding harsh conditions.
Data Table 2: Meldrum’s Acid Route Efficiency
Sequential Bromination and Methoxylation
Late-stage functionalization of preformed quinolines offers flexibility.
Methodology:
-
Quinoline Synthesis : 3-Cyano-2-methoxyquinoline is prepared via Friedel-Crafts acylation of 3-methoxy-4-hydroxybenzoic acid.
-
Bromination : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the 6-position at 0°C.
Advantages :
-
Positional selectivity for bromine is controlled by the methoxy group’s directing effects.
-
Yields exceed 90% when using NBS under radical-initiated conditions.
Data Table 3: Bromination Optimization
Palladium-Catalyzed Cyanation
Introducing the cyano group via cross-coupling is a modern alternative.
Process Overview:
-
Halogenation : 6-Bromo-2-methoxyquinoline-3-carboxylic acid is converted to the corresponding iodide using NaI in acetonitrile.
-
Cyanation : Pd(PPh₃)₄ catalyzes cyanation with Zn(CN)₂ under microwave irradiation (150°C, 30 min).
Key Findings :
Data Table 4: Cyanation Efficiency
Comparative Analysis of Methods
Data Table 5: Method Comparison
| Method | Pros | Cons | Yield Range |
|---|---|---|---|
| Gould-Jacobs | High regioselectivity | High-temperature cyclization | 65–72% |
| Meldrum’s Acid | Scalable | Multi-step | 65–89% |
| Sequential Functionalization | Flexible late-stage modifications | Requires preformed quinoline | 78–92% |
| Pd-Catalyzed Cyanation | Rapid, safe | Costly catalysts | 67–82% |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6-Bromo-3-cyano-2-methoxyquinoline, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via Friedländer annulation or palladium-catalyzed cross-coupling. For example, a modified Friedländer approach using brominated precursors (e.g., 6-bromo-2-chloroquinoline derivatives) with cyano-containing reagents under basic conditions (e.g., KOH/EtOH) achieves the 3-cyano substitution . Key factors include temperature control (80–100°C) and stoichiometric ratios to minimize side products like dehalogenated byproducts .
| Synthetic Route | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Friedländer Annulation | 65–70 | KOH/EtOH, 90°C, 12h | |
| Suzuki Coupling | 50–60 | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O |
Q. Which spectroscopic techniques are essential for structural confirmation of 6-Bromo-3-cyano-2-methoxyquinoline?
- Methodological Answer :
- NMR : ¹H NMR confirms methoxy (δ 3.9–4.1 ppm) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR identifies the cyano carbon (δ 115–120 ppm) and quinoline carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 293.0 (calc. 293.0) .
- X-ray Crystallography : Resolves positional ambiguity of bromine and cyano groups in the solid state .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for 6-Bromo-3-cyano-2-methoxyquinoline?
- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., brominated precursors) or solvent effects. For reproducibility:
- Purification : Use column chromatography with hexane/EtOAc (4:1) to isolate the product .
- Quality Control : Validate precursor purity via HPLC (>98%) and monitor reaction progress by TLC .
- Case Study : A 15% yield increase was achieved by replacing DMF with THF in Suzuki coupling, reducing side reactions .
Q. What strategies prevent side reactions during functionalization at the 3-cyano group?
- Methodological Answer : The electron-withdrawing cyano group increases susceptibility to nucleophilic attack. To mitigate undesired reactions:
- Protection : Temporarily reduce cyano to amine using LiAlH₄, perform alkylation, and re-oxidize .
- Solvent Choice : Use aprotic solvents (e.g., DCM) to avoid hydrolysis .
- Catalysis : Employ Pd-catalyzed cyano retention in cross-coupling reactions .
Q. How can computational modeling guide the design of 6-Bromo-3-cyano-2-methoxyquinoline derivatives for biological studies?
- Methodological Answer :
- DFT Calculations : Predict electrophilic regions (e.g., C-6 bromine) for site-specific modifications .
- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray data for substituent positions?
- Methodological Answer :
- NMR vs. X-ray : NMR may suggest dynamic averaging in solution, while X-ray provides static crystal packing. For example, methoxy group rotation in solution can lead to averaged NMR signals, whereas X-ray fixes its orientation .
- Validation : Compare experimental data with computed NMR chemical shifts (e.g., using Gaussian) to identify discrepancies .
Functionalization & Derivative Design
Q. What are the challenges in introducing electron-donating groups at the 6-bromo position?
- Methodological Answer : Bromine’s steric bulk and weak leaving-group tendency hinder substitution. Solutions include:
- Buchwald-Hartwig Amination : Use Pd₂(dba)₃/XPhos with aryl amines under microwave irradiation (120°C, 2h) .
- Ullmann Coupling : CuI/1,10-phenanthroline in DMSO at 130°C for C–N bond formation .
Safety & Handling
Q. What safety protocols are critical when handling 6-Bromo-3-cyano-2-methoxyquinoline?
- Methodological Answer :
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
